molecular formula C23H32N4O3S B2604713 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide CAS No. 941999-30-0

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2604713
CAS No.: 941999-30-0
M. Wt: 444.59
InChI Key: LKKUYZVXOQTSBP-UHFFFAOYSA-N
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Description

2-((1-(3-(Dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound with the CAS Number 941999-30-0 and a molecular formula of C23H32N4O3S, corresponding to a molecular weight of approximately 444.59 g/mol [ ]. This molecule is characterized by a complex structure that incorporates a hexahydroquinazolinone core, a dimethylaminopropyl chain, and a N-(4-ethoxyphenyl)acetamide group linked via a thioether bridge. This compound is offered with a purity of 90% and above, and is available for research applications [ ]. It belongs to a class of pyrimidinone and quinazolinone derivatives, which are frequently investigated in pharmaceutical and biochemical research for their potential to modulate biological pathways [ ]. Similar compounds in this category have been studied for their effects on cellular proliferation and other mechanisms, indicating its potential value as a tool compound in drug discovery and chemical biology [ ]. Researchers can utilize this chemical in various in vitro studies to explore its interactions with specific biological targets, such as enzymes or receptors. Please note: This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O3S/c1-4-30-18-12-10-17(11-13-18)24-21(28)16-31-22-19-8-5-6-9-20(19)27(23(29)25-22)15-7-14-26(2)3/h10-13H,4-9,14-16H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKUYZVXOQTSBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: This step involves the reaction of the quinazolinone intermediate with a thiol compound, often under mild conditions to prevent decomposition.

    Attachment of the Dimethylamino Propyl Group: This step can be carried out using standard alkylation reactions, often employing alkyl halides and a base.

    Final Acylation: The final step involves the acylation of the intermediate with 4-ethoxyphenyl acetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinazolinone core or the thioether linkage, potentially leading to the formation of more reduced analogs.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylamino group or the ethoxyphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted analogs depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving quinazolinone derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: Potential use as an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of this compound likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The quinazolinone core is known to interact with various biological targets, potentially leading to anti-inflammatory, antioxidant, or other therapeutic effects. The thioether linkage and dimethylamino propyl group may further influence its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural and physicochemical properties of the target compound with a structurally related analogue from the literature:

Property Target Compound Compound from
Core Structure Hexahydroquinazoline Furo-naphthodioxolane
Substituents - 3-(Dimethylamino)propyl
- Thioether
- 4-Ethoxyphenyl acetamide
- Polyaminopropyl chain
- Tetrahydrochloride salt
- 4-Hydroxy-3,5-dimethoxyphenyl
Molecular Weight ~450 g/mol (estimated) ~850 g/mol (with tetrahydrochloride)
Solubility Moderate in DMSO; low in water High water solubility (due to HCl salt)
Therapeutic Target Potential kinase inhibitor (quinazoline-based) DNA-binding or topoisomerase inhibition (naphthodioxolane core)

Key Research Findings

Target Compound: The dimethylamino group likely enhances membrane permeability, critical for intracellular targets like kinases. The ethoxyphenyl moiety may reduce metabolic degradation compared to unsubstituted phenyl groups.

Compound from : The tetrahydrochloride salt significantly improves aqueous solubility, making it suitable for intravenous administration . The polyaminopropyl chain and naphthodioxolane core suggest DNA intercalation or topoisomerase inhibition, common in anticancer agents .

Biological Activity

The compound 2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule characterized by a quinazoline core with potential biological activities. This compound is part of a larger class of quinazoline derivatives that have shown promise in various therapeutic applications, particularly in the inhibition of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and other pathological conditions.

Chemical Structure and Properties

The molecular formula for this compound is C25H30N4O2SC_{25}H_{30}N_{4}O_{2}S, with a molecular weight of approximately 450.6 g/mol. The structure includes:

  • Quinazoline core : A bicyclic structure known for its medicinal properties.
  • Dimethylamino group : Enhances nucleophilicity and may influence pharmacological interactions.
  • Thioether linkage : Potentially reactive site for further chemical modifications.
  • Ethoxyphenyl acetamide moiety : Contributes to the compound's biological activity.

Inhibition of Matrix Metalloproteinases (MMPs)

Research indicates that compounds similar to This compound exhibit significant inhibitory effects on MMPs. For instance:

  • MMP Inhibition : Studies have shown that derivatives can disrupt MMP-9 homodimerization, leading to decreased tumor cell invasion and angiogenesis in vivo models. This suggests potential applications in cancer therapy.

Antibacterial Properties

Compounds with similar structural features have also been reported to possess antibacterial properties. The presence of the quinazoline structure is often associated with antimicrobial activity against various bacterial strains .

Cellular Mechanisms

The biological activity of this compound may involve modulation of cellular signaling pathways. Preliminary studies suggest that it may affect pathways related to cell migration and survival through MMP inhibition .

Study on MMP Inhibition

A study conducted on the inhibition of MMPs showed that compounds structurally related to this compound effectively inhibited MMP activity in various cancer cell lines. The specific binding affinity to MMP-9 was highlighted as a critical aspect of its mechanism of action .

Cytotoxicity Assessment

Cytotoxicity studies indicated that while some derivatives exhibited significant cytotoxic effects at high concentrations (e.g., 50 μM), others showed minimal toxicity even at higher doses (up to 100 μM), suggesting a favorable safety profile for further development .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
MMP InhibitionDisruption of MMP-9 homodimerization
Antibacterial ActivityEffective against various bacterial strains
CytotoxicityMinimal toxicity at high concentrations
Cell Migration ModulationAffects pathways related to migration

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